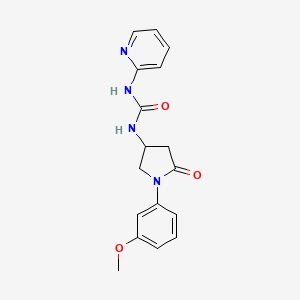
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a chemical compound that has gained significant attention in scientific research over the past few years. This compound is known for its potential applications in various fields, including medicine and agriculture.
Scientific Research Applications
Stereochemical Synthesis and PI3 Kinase Inhibition
One of the notable applications of this compound is in the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, exemplified by the synthesis of a specific metabolite of PKI-179. This process involves stereospecific hydroboration, oxidation, and reduction steps to achieve the desired stereochemistry, highlighting the compound's role in developing kinase inhibitors with potential therapeutic implications (Zecheng Chen et al., 2010).
Conformational and Tautomeric Studies
The compound's structural features facilitate investigations into conformational equilibria and tautomerism. Research on its derivatives has provided insights into the impact of molecular design on these properties, offering potential applications in molecular sensing and supramolecular chemistry (Adam Kwiatkowski et al., 2019).
Synthesis Methodologies
Research into the synthesis methodologies of related compounds underscores the versatility and reactivity of this chemical framework. Various synthetic routes have been explored, offering efficient pathways to derivatives with potential biological and material applications (Antonia A Sarantou et al., 2022).
Anticancer and Enzyme Inhibition
Derivatives of this compound have been synthesized and evaluated for their anticancer properties and enzyme inhibition capabilities. Studies have identified compounds with significant antiproliferative activities against various cancer cell lines, highlighting the potential of this chemical scaffold in developing new anticancer agents (Sana Mustafa et al., 2014).
PI3K Inhibitors Modification
Modifications of this compound have led to the development of derivatives with potent anticancer effects and reduced toxicity. By replacing specific groups, researchers have synthesized new derivatives with enhanced inhibitory activity against PI3Ks and mTOR, demonstrating the compound's utility in optimizing therapeutic agents (Xiao-meng Wang et al., 2015).
properties
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-24-14-6-4-5-13(10-14)21-11-12(9-16(21)22)19-17(23)20-15-7-2-3-8-18-15/h2-8,10,12H,9,11H2,1H3,(H2,18,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKDNUPKCMJXDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


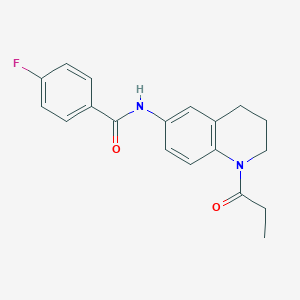
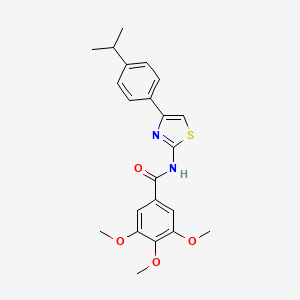
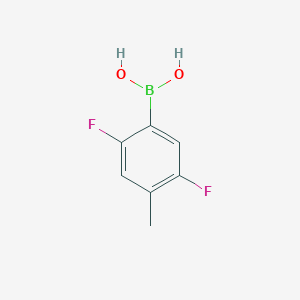
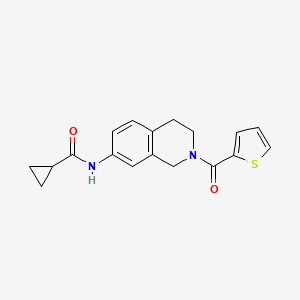
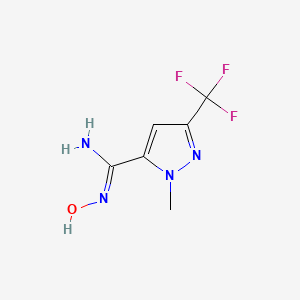
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2386504.png)
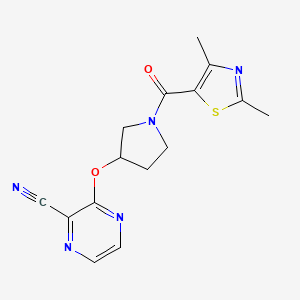
![tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B2386506.png)
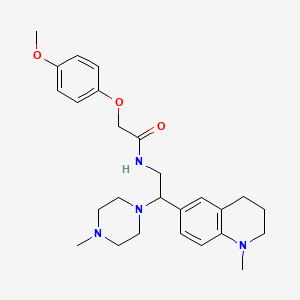
![7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2386509.png)


![5-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2386515.png)